(R)-2-Oxoimidazolidine-4-carboxylic Acid
Description
Significance as a Chiral Heterocyclic Building Block
(R)-2-Oxoimidazolidine-4-carboxylic acid is a chiral molecule, meaning it exists in a specific three-dimensional form that is non-superimposable on its mirror image. This property is of paramount importance in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications where only one enantiomer may exhibit the desired biological activity. The rigid, cyclic structure of the imidazolidinone core provides a defined stereochemical framework, making it an excellent starting material or intermediate for the asymmetric synthesis of a variety of nitrogen-containing target molecules. Its classification as a heterocyclic compound, containing atoms of different elements within its ring, further broadens its synthetic utility.
Role in Advanced Organic Synthesis Strategies
The reactivity of this compound, characterized by its carboxylic acid and urea (B33335) functionalities, allows it to participate in a diverse array of chemical transformations. It serves as a versatile precursor in multi-step synthetic sequences, enabling the construction of more complex molecular architectures. ontosight.ai Organic chemists utilize this building block in strategies that require precise control over stereochemistry, leading to the efficient and selective production of desired isomers. Its application is noted in the preparation of intermediates for various pharmacologically active compounds.
Importance in Bioactive Compound Design and Medicinal Chemistry
The structural motif of 2-oxoimidazolidine is present in numerous biologically active molecules. Consequently, this compound has become a key component in the design and synthesis of novel therapeutic agents. ontosight.ai Researchers have successfully incorporated this scaffold into compounds targeting a range of diseases.
For instance, it is a crucial intermediate in the synthesis of potent human BACE-1 inhibitors, which are being investigated for the treatment of Alzheimer's disease. chemicalbook.com Furthermore, its derivatives have been explored as kinase inhibitors, a class of drugs that can interfere with the signaling pathways of cancer cells. chemicalbook.com A notable application is in the development of matrix metalloproteinase (MMP) inhibitors, specifically targeting MMP-13, which is implicated in the progression of osteoarthritis. nih.gov A series of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides have demonstrated potent inhibition of this enzyme. nih.gov The inherent properties of this chiral building block allow medicinal chemists to design molecules with specific three-dimensional orientations, enhancing their binding affinity and selectivity for biological targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKRPYCBSZIQKN-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Enantioselective Production of R 2 Oxoimidazolidine 4 Carboxylic Acid
Established Synthetic Routes to the 2-Oxoimidazolidine-4-carboxylic Acid Core
The fundamental approach to constructing the 2-oxoimidazolidine ring, also known as an ethylene urea (B33335) moiety, involves the cyclization of a 1,2-diamine precursor. For the synthesis of 2-oxoimidazolidine-4-carboxylic acid, the key starting material is 2,3-diaminopropionic acid. The carbonyl group of the urea is introduced by reacting the diamine with a suitable carbonylating agent.
Carbonyldiimidazole or Phosgene-Mediated Cyclization of Diamine Precursors
The cyclization of 2,3-diaminopropionic acid or its derivatives is effectively achieved using phosgene (COCl₂) or its safer equivalent, 1,1'-carbonyldiimidazole (CDI).
Phosgene-Mediated Cyclization: Phosgene is a highly reactive and effective reagent for the formation of the cyclic urea core. The reaction proceeds by treating the diamine precursor with phosgene in the presence of a base to neutralize the hydrogen chloride byproduct. A documented example involves the synthesis of the related (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid from (S)-2-amino-3-(methylamino)propionic acid. In this procedure, the amino acid is dissolved in water and treated with sodium bicarbonate as a base, followed by the addition of a solution of phosgene in toluene. The reaction cyclizes the diamine to form the desired imidazolidinone ring. Following the reaction, an ion-exchange resin is used to isolate the free carboxylic acid from its sodium salt. This method is efficient but requires specialized handling due to the high toxicity of phosgene.
Carbonyldiimidazole (CDI)-Mediated Cyclization: CDI is a widely used coupling and cyclization reagent that serves as a solid, less hazardous substitute for phosgene. figshare.comnih.gov The reaction mechanism involves the activation of the amine groups by CDI, leading to an intermediate that subsequently undergoes intramolecular cyclization to form the urea ring, releasing two equivalents of imidazole. mdpi.com This method is known for its mild reaction conditions and operational simplicity, making it a preferred choice in many synthetic applications for forming cyclic ureas. mdpi.comorganic-chemistry.org The synthesis begins with the reaction of a diamine with CDI in an appropriate solvent, which drives the formation of the 2-oxoimidazolidine core. mdpi.com
The table below summarizes typical conditions for these cyclization reactions.
| Reagent | Precursor | Base | Solvent | Outcome |
| Phosgene (COCl₂) | (S)-2-amino-3-(methylamino)propionic acid | Sodium Bicarbonate (NaHCO₃) | Water/Toluene | Forms the cyclic urea core effectively. |
| 1,1'-Carbonyldiimidazole (CDI) | 1,2-Diamine (general) | Not always required | Anhydrous THF or DCM | Mild conditions, forms cyclic urea with imidazole and CO₂ as byproducts. mdpi.com |
Methodologies for Racemic Mixture Preparation
The preparation of a racemic mixture of 2-oxoimidazolidine-4-carboxylic acid logically follows the same cyclization strategies used for the core synthesis, but begins with a racemic starting material. The key precursor is DL-2,3-diaminopropionic acid.
A plausible and direct route involves:
Starting with racemic 2,3-diaminopropionic acid hydrochloride.
Neutralizing the hydrochloride salt and reacting the free diamine with a carbonylating agent like phosgene or CDI in a suitable solvent system.
The reaction proceeds without stereochemical control, yielding a 1:1 mixture of the (R)- and (S)-enantiomers of 2-oxoimidazolidine-4-carboxylic acid.
This approach is analogous to syntheses of related heterocyclic carboxylic acids, where the racemic product is obtained by starting with a racemic amino acid derivative. For instance, the synthesis of 2-oxooxazolidine-4-carboxylic acid has been demonstrated starting from DL-serine methyl ester hydrochloride to produce the racemic product. google.com
Asymmetric Synthesis and Stereoselective Preparation of (R)-2-Oxoimidazolidine-4-carboxylic Acid
Achieving an enantiomerically pure final product requires a stereocontrolled synthetic strategy. The primary methods to obtain the (R)-configuration include direct synthesis from a chiral precursor, the use of a chiral auxiliary to guide stereochemistry, and the resolution of a racemic mixture.
Enantioselective Approaches to the (R)-Configuration
The most straightforward and common enantioselective approach is a substrate-controlled synthesis. This method relies on the use of a starting material that already possesses the desired stereochemistry, which is then carried through the reaction sequence.
To synthesize this compound, the synthesis would begin with the enantiomerically pure precursor, (R)-2,3-diaminopropionic acid. This chiral diamino acid can be sourced from the "chiral pool," typically being derived from naturally abundant D-amino acids such as D-serine or D-aspartic acid through established chemical transformations.
The cyclization reaction using phosgene or CDI is then performed on this enantiopure substrate. Since the cyclization reaction forms the urea ring without affecting the stereocenter at the 4-position of the carboxylic acid, the (R)-configuration of the starting material is retained in the final product. A patent for the synthesis of the analogous (R)-2-oxooxazolidine-4-carboxylic acid reports a yield of 88% when starting from D-serine methyl ester hydrochloride, illustrating the high efficiency of this stereospecific approach. google.com
Chiral Auxiliary-Mediated Stereocontrol in Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans oxazolidinones are a classic example of auxiliaries used for diastereoselective alkylations and aldol reactions. williams.edursc.org
In the context of synthesizing this compound, this strategy would involve attaching a chiral auxiliary to an achiral precursor, such as a derivative of acrylic acid or a related prochiral molecule. The auxiliary would then direct a key bond-forming step, for example, a conjugate addition of a nitrogen nucleophile, to selectively form the precursor to the (R)-diamine. However, the application of chiral auxiliaries for the specific synthesis of this compound is not widely documented in the literature. This is likely because the direct enantioselective approach starting from (R)-2,3-diaminopropionic acid is highly efficient and circumvents the need for the additional steps of attaching and removing an auxiliary.
Interestingly, derivatives of 2-oxoimidazolidine-4-carboxylic acid are themselves used as effective chiral auxiliaries in other asymmetric syntheses, particularly in dynamic kinetic resolution processes. acs.orgresearchgate.net
Dynamic Kinetic Resolution Strategies for Enantiomeric Enrichment
Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, desired enantiomer, potentially achieving a theoretical yield of 100%. princeton.edunih.gov The process combines the rapid, continuous racemization of the starting material with a highly selective kinetic resolution, where one enantiomer reacts much faster than the other to form the product. princeton.edu
A hypothetical DKR process for producing this compound could involve:
Starting with a racemic, activated derivative of 2-oxoimidazolidine-4-carboxylic acid (e.g., an ester or thioester).
Using a chiral reagent or catalyst (often an enzyme like a lipase) that selectively hydrolyzes or reacts with the (R)-enantiomer.
Simultaneously employing a racemization agent or condition that continuously interconverts the unreactive (S)-enantiomer back into the (R)-enantiomer, allowing it to be consumed in the resolution step.
Despite the elegance of this strategy, specific applications of DKR for the enantiomeric enrichment of 2-oxoimidazolidine-4-carboxylic acid are not well-established in scientific literature. As with chiral auxiliary methods, the high efficiency of the substrate-controlled synthesis from readily available chiral precursors likely makes the development of a DKR process for this specific compound a less common objective. Instead, the literature more frequently describes the use of (S)-2-oxoimidazolidine-4-carboxylate derivatives as the chiral auxiliary to control stereochemistry in DKR-based syntheses of other molecules. figshare.comacs.orgresearchgate.net
Derivatization and Scaffold Functionalization of 2-Oxoimidazolidine-4-carboxylic Acid
This compound serves as a versatile chiral building block in synthetic organic chemistry. Its rigid five-membered ring structure and multiple functional groups—two secondary amines within a urea moiety and a carboxylic acid—provide numerous handles for chemical modification. This allows for the systematic alteration of its physicochemical properties and the construction of complex molecular architectures for various applications, particularly in medicinal chemistry. The strategic functionalization of this scaffold at its nitrogen and carboxyl positions is fundamental to developing novel therapeutic agents.
Strategies for N-Alkylation and N-Acylation
The imidazolidinone core contains two nitrogen atoms, N1 and N3, which can be selectively functionalized. The N1-position is typically more nucleophilic and less sterically hindered, often making it the primary site for alkylation. In contrast, the N3-position, being adjacent to the chiral center at C4, is more amenable to acylation, a common strategy in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. google.commdpi.com
N-Alkylation: The introduction of alkyl groups at the N1 position is a key step in the synthesis of various biologically active molecules. For instance, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, a precursor and metabolite of the ACE inhibitor imidapril, is synthesized from (S)-2-amino-3-(methylamino)propionic acid. mdpi.com This precursor already contains the N1-methyl group before the cyclization to form the imidazolidinone ring. Direct alkylation of the parent scaffold can also be achieved using standard alkylating agents in the presence of a suitable base.
N-Acylation: Acylation predominantly occurs at the N3 position and is a critical step in creating complex peptide-like structures. A common method involves reacting an ester of 2-oxoimidazolidine-4-carboxylic acid with an acid chloride or another activated acyl donor. For example, a (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester can be reacted with 2-bromopropionic acid chloride to form (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylic acid ester. google.com This intermediate is then used to build more complex structures. Lewis acid catalysis, using reagents like zinc chloride (ZnCl2), has also been shown to be effective for the N-acylation of related oxazolidinone structures with carboxylic acid anhydrides, a method that could be applicable here. semanticscholar.org
The table below summarizes common strategies for the N-functionalization of the 2-oxoimidazolidine-4-carboxylic acid scaffold.
| Position | Modification | Reagents/Conditions | Example Product | Reference |
| N1 | Methylation | Pre-functionalized precursor ((S)-2-amino-3-(methylamino)propionic acid) followed by cyclization with phosgene. | (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | mdpi.com |
| N3 | Acylation | 2-Bromopropionic acid chloride, base (e.g., potassium t-butoxide) in a solvent like tetrahydrofuran. | (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylic acid ester | google.com |
| N3 | Acylation | Carboxylic acid anhydrides with Lewis acid catalyst (e.g., ZnCl2), potentially under solvent-free conditions. | Generic N-acyl oxazolidinones | semanticscholar.org |
Functionalization at the Carboxylic Acid Moiety
The carboxylic acid group at the C4 position is a key site for derivatization, enabling the coupling of the imidazolidinone scaffold to other molecular fragments through ester or amide linkages. These modifications are crucial for modulating properties like solubility, bioavailability, and target-binding affinity.
Esterification: The carboxylic acid is often converted to an alkyl ester, such as a t-butyl or benzyl ester, to serve as a protecting group during reactions at the N3 position. google.com This prevents unwanted side reactions and allows for the selective functionalization of the nitrogen atoms. The ester can later be removed through hydrolysis to yield the free acid.
Amide Bond Formation: Coupling the carboxylic acid with amines or hydroxylamines to form amides or hydroxyamides is a widely used strategy in drug design. This approach has been successfully employed to synthesize a novel series of potent and selective matrix metalloproteinase-13 (MMP-13) inhibitors. nih.gov In this work, the carboxylic acid of the imidazolidinone core was coupled with various substituted hydroxylamines to produce 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides. nih.govresearchgate.net This functionalization allows the resulting molecule to effectively chelate the zinc ion in the active site of the enzyme.
The following table details functionalization strategies at the C4-carboxylic acid position.
| Functional Group | Reaction | Reagents/Conditions | Purpose/Application | Reference |
| Ester | Esterification | t-Butanol or Benzyl alcohol with an acid catalyst. | Protection of the carboxylic acid for subsequent N-acylation. | google.com |
| Amide/Hydroxyamide | Amide Coupling | Substituted amines or hydroxylamines, coupling agents (e.g., HATU, HOBt). | Introduction of new functionalities for target binding (e.g., MMP inhibitors). | nih.govresearchgate.net |
Formation of Complex Imidazolidinone Scaffolds for Diverse Applications
By combining derivatization strategies at both the nitrogen and carboxylic acid positions, this compound is elaborated into complex, multifunctional scaffolds with significant therapeutic potential. These modifications are guided by the principles of rational drug design to optimize interactions with biological targets.
One prominent application is in the development of ACE inhibitors. The synthesis of compounds like imidapril involves an N1-methylated and C4-esterified imidazolidinone core which is then N3-acylated with a substituted amino acid derivative. google.commdpi.com The resulting multi-component molecule possesses the necessary stereochemistry and functional groups to potently inhibit the ACE enzyme.
Another key application is the development of MMP inhibitors. Here, the imidazolidinone ring acts as a central scaffold. The C4-position is converted into a hydroxamic acid to act as a zinc-binding group, while the N1 or N3 positions are functionalized with large hydrophobic groups (P1' groups) that occupy specific pockets in the enzyme's active site. nih.gov For instance, potent MMP-13 inhibitors were developed by attaching 4-(4-fluorophenoxy)phenyl and 4-(naphth-2-yloxy)phenyl groups to the core scaffold. nih.gov These examples demonstrate how the systematic and strategic functionalization of the 2-oxoimidazolidine-4-carboxylic acid template leads to the creation of highly specific and potent bioactive molecules.
Chemical Reactivity and Mechanistic Organic Transformations of 2 Oxoimidazolidine 4 Carboxylic Acid
Reactivity of the 2-Oxoimidazolidine Ring System
The 2-oxoimidazolidine ring contains a urea (B33335) functional group incorporated into a five-membered ring. This structure is characterized by two nitrogen atoms flanking a carbonyl group. The lone pairs of the nitrogen atoms are delocalized into the carbonyl group, which reduces their basicity and nucleophilicity compared to simple amines but also renders the carbonyl carbon less electrophilic than a ketone.
Electrophilic and Nucleophilic Substitution Reactions on the Heterocycle
Electrophilic Substitution: Electrophilic substitution reactions directly on the carbon backbone of the 2-oxoimidazolidine ring are generally not feasible. The ring is not aromatic and lacks the electron-rich pi system that is susceptible to attack by electrophiles. wikipedia.orgbyjus.com The primary sites for electrophilic attack are the nitrogen atoms, although their reactivity is attenuated by the adjacent electron-withdrawing carbonyl group.
Nucleophilic Substitution: The nitrogen atoms of the 2-oxoimidazolidine ring can act as nucleophiles. The N-H protons are weakly acidic and can be removed by a strong base to generate a nucleophilic anion. This anion can then react with electrophiles, such as alkyl halides or acyl chlorides, in a nucleophilic substitution reaction. wikipedia.org A prominent example is the N-acylation, where one of the ring nitrogens attacks an acylating agent. scribd.comsemanticscholar.org For instance, the reaction of a (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester with 2-bromopropionic acid chloride proceeds via nucleophilic attack of the N3 nitrogen onto the carbonyl carbon of the acid chloride, forming a new N-acyl derivative. google.com This type of reaction is crucial for the synthesis of various derivatives, including precursors to pharmaceuticals. google.com
Below is a table summarizing common conditions for N-acylation reactions on similar heterocycles.
| Acylating Agent | Base | Solvent | Temperature | Outcome |
| Acid Chloride | Triethylamine (Et3N) | Dichloromethane (DCM) | 0 °C to RT | N-Acylated Product |
| Acid Chloride | Potassium t-butoxide | Tetrahydrofuran (THF) | -50 °C to RT | N-Acylated Product google.com |
| Carboxylic Acid | Pivaloyl Chloride / Et3N | Acetonitrile (MeCN) | 0 °C to RT | N-Acylated Product scribd.com |
This interactive table provides examples of typical reaction conditions for N-acylation.
Nucleophilic substitution where the ring itself is attacked by a nucleophile would require the presence of a good leaving group on one of the ring carbons, which is absent in the parent molecule.
Oxidation and Reduction Chemistry of the Ring and Carbonyl Group
Oxidation: The 2-oxoimidazolidine ring is generally stable towards oxidation under mild conditions. The urea functional group is resistant to oxidation. Under harsh oxidative conditions, cleavage of the ring can occur, leading to the formation of smaller, highly oxidized fragments. The electrocatalytic oxidation of urea itself is a known process, often requiring metal catalysts like nickel, but this typically leads to complete degradation into N₂, CO₂, and H₂O. uw.edursc.org
Reduction: The carbonyl group within the 2-oxoimidazolidine ring is part of a cyclic urea, which is an amide-like functional group. Amide carbonyls are notoriously difficult to reduce and require powerful reducing agents. ic.ac.uk Reagents like sodium borohydride (NaBH₄) are generally ineffective. Stronger hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the carbonyl group. quora.comadichemistry.comyoutube.commasterorganicchemistry.com The reduction of a cyclic urea with LiAlH₄ typically proceeds to the corresponding cyclic diamine, in this case, an imidazolidine (B613845) derivative, by converting the C=O group into a CH₂ group.
Table of Reducing Agent Reactivity with Urea Carbonyl:
| Reagent | Reactivity | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | No Reaction | No Reduction |
This table illustrates the differential reactivity of common reducing agents with the urea carbonyl group.
Hydrolytic Stability and Degradation Pathways
The 2-oxoimidazolidine ring, being a cyclic urea, is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than acyclic ureas. chempedia.info The hydrolysis involves the cleavage of one or both of the amide (C-N) bonds within the ring.
Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon for nucleophilic attack by water. This leads to the opening of the ring to form a carbamic acid intermediate, which is unstable and decarboxylates to yield a diamine derivative.
Under basic conditions, hydroxide ions directly attack the carbonyl carbon. This process also leads to ring-opening. The rate of hydrolysis is dependent on pH and temperature. rsc.orgnih.gov For (R)-2-Oxoimidazolidine-4-carboxylic acid, complete hydrolysis would ultimately yield (R)-2,3-diaminopropionic acid and carbonic acid (which decomposes to CO₂). The stability of cyclic ureas is significantly higher than that of other related heterocycles like imines.
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group at the 4-position of the ring is a versatile functional handle that undergoes a wide range of standard transformations typical for carboxylic acids.
Condensation Reactions for Amide and Ester Formation
Amide Formation: The carboxylic acid can be readily converted into amides through condensation with primary or secondary amines. Direct reaction between the carboxylic acid and an amine is often inefficient as it leads to an acid-base reaction forming a stable ammonium carboxylate salt. chemistrysteps.com Therefore, coupling agents are typically employed to activate the carboxylic acid. libretexts.orgyoutube.comnih.gov Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) libretexts.orgyoutube.com or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.gov
Ester Formation: Esters can be formed through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH), is a common method. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and often a large excess of the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.commasterorganicchemistry.com Alternatively, the carboxylic acid can be deprotonated with a base to form a carboxylate salt, which can then be alkylated with an alkyl halide (e.g., methyl iodide) to form the corresponding ester. commonorganicchemistry.com
Table of Common Coupling Reagents for Amide Synthesis:
| Coupling Reagent | Additive | Solvent | Typical Yield |
|---|---|---|---|
| DCC | DMAP | DCM | Good to Excellent |
| EDC | HOBt | DMF / DCM | Good to Excellent nih.gov |
| HATU | DIPEA | DMF | Excellent |
This interactive table outlines several common reagent systems used for the formation of amide bonds from carboxylic acids.
Selective Transformations to Hydroxamic Acids and Other Carboxylic Acid Derivatives
Hydroxamic Acid Formation: A key transformation of the carboxylic acid group is its conversion to a hydroxamic acid (-CONHOH). This functional group is important in medicinal chemistry, notably as a zinc-binding group in metalloenzyme inhibitors. nih.govresearchgate.net The synthesis of hydroxamic acids from this compound can be achieved by coupling the carboxylic acid with hydroxylamine or a protected form of hydroxylamine (e.g., O-(tetrahydro-2H-pyran-2-yl)hydroxylamine). nih.gov This reaction typically requires the use of the same coupling agents as in amide formation, such as EDC/HOBt, to activate the carboxyl group. nih.govresearchgate.net A series of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides have been synthesized and identified as potent inhibitors of matrix metalloproteinase-13 (MMP-13). nih.gov
Other Carboxylic Acid Derivatives: The carboxylic acid can be converted into more reactive derivatives to facilitate further transformations.
Acyl Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride allows for the formation of the corresponding acyl chloride. google.com This highly reactive intermediate can then be easily converted to esters, amides, or other derivatives by reaction with appropriate nucleophiles.
Anhydrides: Reaction with an acid chloride or another carboxylic acid molecule under dehydrating conditions can form an acid anhydride. Mixed anhydrides, formed for example with ethyl chloroformate, are also common activated intermediates for amide and ester synthesis. eurjchem.com
These transformations highlight the synthetic utility of this compound as a chiral building block, where both the heterocyclic ring and the carboxylic acid functionality can be selectively manipulated to create a diverse range of complex molecules.
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions involving this compound and its derivatives is a critical aspect that dictates the three-dimensional structure and, consequently, the biological activity of the resulting molecules. The chiral center at the C4 position of the imidazolidinone ring plays a pivotal role in controlling the stereochemical outcome of subsequent chemical transformations. This section delves into the principles of retention and inversion of configuration during the synthesis of derivatives and examines the influence of the existing chiral center on diastereoselectivity.
Influence of Chiral Centers on Reaction Outcomes and Diastereoselectivity
When a molecule that is already chiral, such as this compound, undergoes a reaction that creates a new stereocenter, the existing chiral center can influence the stereochemical outcome. This influence results in the formation of diastereomers in unequal amounts, a phenomenon known as diastereoselectivity.
The rigid, cyclic structure of the imidazolidinone ring and the stereochemistry at the C4 position can create a chiral environment that directs the approach of incoming reagents. This steric hindrance can favor the formation of one diastereomer over the other.
In the synthesis of complex molecules like Imidapril, which contains three chiral centers, the stereochemistry of the starting materials is crucial for obtaining the correct final diastereomer. For example, the reaction of a (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester with 2-bromopropionic acid chloride results in the formation of (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylic acid ester. When this intermediate is further reacted with a (2S)-2-amino-4-phenylbutyric acid ester, a mixture of diastereomers can be formed. However, the process is designed to selectively produce the desired (S,S,S) isomer. google.com While the patent literature describes the separation of the desired (S,S,S) configuration from the product mixture, it implies that the reaction is diastereoselective, favoring the formation of this specific isomer. google.com
The degree of diastereoselectivity can be influenced by various factors, including the nature of the reactants, the solvent, and the reaction temperature. For analogous heterocyclic systems like thiazolidines, it has been shown that the choice of solvent can significantly impact the ratio of cis and trans diastereomers formed. nanobioletters.com Although specific studies detailing the diastereomeric ratios for a broad range of reactions starting from this compound are not extensively available, the principles of asymmetric synthesis suggest that the C4 chiral center exerts a significant directing effect.
| Starting Chiral Moiety | Reactant Introducing New Chiral Center | Product Diastereomers | Observed Outcome |
| (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | 2-bromopropionyl chloride and (2S)-2-amino-4-phenylbutyric acid ester | (S,S,S) and other diastereomers | Predominant formation and separation of the (S,S,S) isomer. google.com |
Table 2: Diastereoselectivity in the Synthesis of an Imidapril Precursor.
Structural Characterization and Conformational Analysis in Academic Research
Advanced Spectroscopic Methods for Structure Elucidation
Spectroscopic methodologies are fundamental in confirming the chemical structure and stereochemistry of (R)-2-Oxoimidazolidine-4-carboxylic acid. These techniques provide detailed information about the molecular framework, functional groups, and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity and chemical environment of each atom.
While specific NMR data for the parent this compound is not extensively published, data from its enantiomer and derivatives, such as (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, provides valuable insight into the expected spectral features mdpi.comresearchgate.net. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group within the urea (B33335) moiety and the carboxylic acid group.
The proton at the chiral center (C4) is expected to show a distinct chemical shift and coupling pattern, which is crucial for confirming the relative stereochemistry. In D₂O, the protons on the imidazolidine (B613845) ring typically appear as a series of multiplets. For a closely related compound, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, the following ¹H NMR data has been reported, which can be used as a reference for the (R)-enantiomer mdpi.com.
Interactive Data Table: Representative ¹H NMR Data for an Analogous Compound
| Proton | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 4.27 | dd | 10.3, 5.2 |
| H-5a | 3.72 | app t | 10.0 |
| H-5b | 3.50 | dd | 9.7, 5.2 |
Note: Data is for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid and serves as an illustrative example.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the urea (C2) and the carboxylic acid carbon are expected to have characteristic downfield shifts. The chiral carbon (C4) and the adjacent methylene carbon (C5) will also exhibit specific resonances.
Interactive Data Table: Representative ¹³C NMR Data for an Analogous Compound
| Carbon | Chemical Shift (δ) in D₂O (ppm) |
| C-2 | 163.5 |
| C-4 | 51.2 |
| C-5 | 49.9 |
| CO₂H | 175.6 |
Note: Data is for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid and serves as an illustrative example.
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent features in the IR spectrum are expected to be the absorptions from the carboxylic acid and the cyclic urea moieties echemi.comlibretexts.orgopenstax.orgorgchemboulder.com. The O-H stretch of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching frequencies libretexts.orgorgchemboulder.com. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected around 1700-1725 cm⁻¹ echemi.com. The cyclic urea (imidazolidinone) ring will exhibit a strong C=O stretching band, typically in the range of 1700-1680 cm⁻¹. Additionally, N-H stretching and bending vibrations from the urea group will be present.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong |
| Cyclic Urea | C=O Stretch | 1700-1680 | Strong |
| Cyclic Urea | N-H Stretch | 3400-3200 | Medium |
| Cyclic Urea | N-H Bend | 1650-1580 | Medium |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight and elemental composition of this compound. This method provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula.
For the analogous compound (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, the deprotonated molecule [M-H]⁻ was observed at m/z 143.0458, which is in close agreement with the calculated value of 143.0462 for the formula C₅H₇N₂O₃⁻ mdpi.com. For this compound (C₄H₆N₂O₃), the expected exact mass would be similarly calculated and compared with the experimental value to confirm its identity and assess its purity.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. This technique is invaluable for understanding the conformational preferences of this compound in the solid state.
The absolute configuration at the stereogenic center (C4) has been confirmed as R through these crystallographic studies researchgate.net. The substituent at the C4 position, the carboxylic acid group (or its ester derivative), can adopt either a pseudo-axial or pseudo-equatorial orientation relative to the ring.
In the solid state, molecules often adopt a single, low-energy conformation. However, it is possible for multiple conformers to co-exist within a crystal lattice. For the related compound (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, two crystallographically independent conformers were found within the unit cell mdpi.com. These conformers differ in the orientation of the carboxylic acid substituent with respect to the heterocyclic ring, with one being pseudo-equatorial and the other pseudo-axial mdpi.com. This is illustrated by the different C(urea)–N–C–C(carboxyl) torsion angles of 145.9° and 109.0° in the two conformers mdpi.com.
Detailed Investigations of Intermolecular Hydrogen Bonding Networks
In the solid state, molecules of 2-oxoimidazolidine-4-carboxylic acid derivatives are known to form extensive networks of intermolecular hydrogen bonds. These interactions are fundamental to the stability of the crystal lattice and influence the compound's physical properties.
A key feature of the hydrogen bonding in the crystal structure of analogous compounds, such as (S)-1-Methyl-2-Oxoimidazolidine-4-carboxylic acid, is the formation of helical assemblies supported by these bonds. bldpharm.comgoogle.com The carboxylic acid group primarily acts as a hydrogen bond donor, while the urea moiety functions as a hydrogen bond acceptor. bldpharm.comgoogle.com This specific pattern of hydrogen bonding results in a well-organized, three-dimensional supramolecular structure.
Each molecule within the crystal lattice is linked to its neighbors through a series of hydrogen bonds. This intricate network involves both the acidic proton of the carboxyl group and the N-H protons of the imidazolidinone ring, which interact with the carbonyl oxygen of the urea and the carboxylate oxygen of adjacent molecules. This leads to the formation of recognizable hydrogen-bonded synthons, which are reliable and predictable patterns of association between molecules. The consistent preference for the carboxylic acid to donate a hydrogen bond and the urea to accept it is a defining characteristic of the solid-state structure of this class of compounds. bldpharm.comgoogle.com
Chiroptical Methods for Enantiomeric Purity and Optical Activity Assessment
Chiroptical methods are essential for determining the enantiomeric purity and confirming the absolute configuration of chiral molecules like this compound. These techniques rely on the differential interaction of chiral substances with polarized light.
Polarimetry and Optical Rotation Studies
Polarimetry is a fundamental chiroptical technique used to measure the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the substance, its concentration, the solvent, and the wavelength of light used. The specific rotation, [α], is a standardized measure of a compound's optical activity.
While specific optical rotation data for this compound is not prominently available in the surveyed academic literature, studies on closely related derivatives provide insight into the chiroptical properties of this family of compounds. For instance, a derivative, benzyl (4S)-1-methyl-3-[(2R)-2-(methanesulfonyloxy)propionyl]-2-oxoimidazolidine-4-carboxylate, has a reported specific rotation of [α]D25 = -5.0° (c=2, chloroform). This measurement indicates that the compound is optically active and rotates plane-polarized light in a levorotatory (counter-clockwise) direction under the specified conditions. The negative sign of the optical rotation is a key experimental characteristic for this particular derivative.
The determination of optical rotation is a critical quality control parameter in the synthesis and characterization of enantiomerically pure compounds, ensuring the desired stereoisomer is present and quantifying its purity.
Applications in Chemical Biology and Drug Discovery Research
Role in Angiotensin-Converting Enzyme (ACE) Inhibitor Development
ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibitors of ACE are crucial in the management of hypertension and heart failure. The development of ACE inhibitors based on the 2-oxoimidazolidine-4-carboxylic acid scaffold has led to potent and effective therapeutic agents.
The 2-oxoimidazolidine-4-carboxylic acid moiety serves as a "privileged scaffold" in the design of ACE inhibitors. This means that this core structure is capable of binding to multiple biological targets with high affinity. For instance, Imidapril, an ACE inhibitor, features a (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid core. nih.gov This scaffold effectively mimics the C-terminal carboxylate of ACE substrates, a crucial interaction for binding to the enzyme's active site. The replacement of the proline ring found in earlier ACE inhibitors like enalapril with the dihydroimidazole ring of the 2-oxoimidazolidine scaffold can lead to stronger interactions within the enzyme's active site. nih.gov
The stereochemistry of the 2-oxoimidazolidine-4-carboxylic acid scaffold is critical for potent ACE inhibition. Research has demonstrated that derivatives with the (S,S,S) configuration exhibit powerful in vitro ACE inhibitory activities. nih.gov For example, a series of (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives showed IC50 values in the nanomolar range, indicating high potency. nih.govconsensus.app The rational design of these inhibitors involves creating compounds that can effectively interact with key residues in the ACE active site.
One such rationally designed inhibitor is TA-6366, which is chemically (4S)-1-methyl-3-[(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino] propionyl]-2-oxo-imidazolidine-4-carboxylic acid hydrochloride. nih.gov This compound and its active metabolite, 6366A, are potent inhibitors of swine renal ACE, with IC50 values of 9900 nM and 2.6 nM, respectively. nih.gov The high potency of the active metabolite highlights the success of the rational design approach.
Structure-activity relationship (SAR) studies are essential for optimizing the inhibitory activity of ACE inhibitors derived from the 2-oxoimidazolidine-4-carboxylic acid scaffold. These studies have revealed several key structural requirements for potent inhibition. A crucial feature for all ACE inhibitors is a carboxylic acid group on the N-ring, which mimics the C-terminal carboxylate of natural ACE substrates.
SAR studies on a series of (4S)-1-alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives demonstrated that dicarboxylic acids with the S,S,S configuration possess potent in vitro ACE inhibitory activities, with IC50 values ranging from 1.1 x 10⁻⁸ to 1.5 x 10⁻⁹ M. nih.gov The most potent compound in this series, a monoester derivative, also showed significant in vivo activity. nih.gov These findings underscore the importance of specific stereochemistry and the presence of dicarboxylic acid moieties for optimal ACE inhibition.
| Compound Series | Configuration | In Vitro ACE Inhibitory Activity (IC50) |
| Dicarboxylic acids 3a-n | S,S,S | 1.1 x 10⁻⁸ M - 1.5 x 10⁻⁹ M nih.gov |
| Monoester 3p | - | ID50 value of 0.24 mg/kg (in vivo) nih.gov |
| TA-6366 | - | 9900 nM nih.gov |
| 6366A (active metabolite of TA-6366) | - | 2.6 nM nih.gov |
Engagement in Matrix Metalloproteinase (MMP) Inhibitor Design
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression of certain MMPs, such as MMP-13, is implicated in diseases like osteoarthritis. nih.govmdpi.com The 2-oxoimidazolidine-4-carboxylic acid scaffold has been successfully utilized in the design of potent and selective MMP inhibitors.
Researchers have developed a novel series of imidazolidinone-based MMP inhibitors by modifying a pyrrolidinone scaffold. nih.gov This led to the discovery of potent MMP-13 inhibitors incorporating a 2-oxoimidazolidine-4-carboxylic acid hydroxyamide core. nih.gov These compounds act as zinc-binding inhibitors, where the hydroxamate group chelates the catalytic zinc ion in the MMP active site. mdpi.com
Specifically, analogues with 4-(4-fluorophenoxy)phenyl and 4-(naphth-2-yloxy)phenyl as P1' groups exhibited very potent inhibition of MMP-13, with IC50 values of 3 nM and 4 nM, respectively. nih.gov The P1' group is a critical determinant of potency and selectivity, as it interacts with the S1' subsite of the enzyme. mdpi.com
| Compound | P1' Group | MMP-13 Inhibition (IC50) |
| 4a | 4-(4-fluorophenoxy)phenyl | 3 nM nih.gov |
| 4h | 4-(naphth-2-yloxy)phenyl | 4 nM nih.gov |
A significant challenge in the development of MMP inhibitors is achieving selectivity for a specific MMP isoform, as the active sites are highly conserved across the family. nih.gov The design of selective MMP-13 inhibitors is crucial to avoid off-target effects that can arise from inhibiting other MMPs. mdpi.com
The development of inhibitors based on the 2-oxoimidazolidine-4-carboxylic acid scaffold has shown promise in achieving selectivity. For instance, a series of carboxylic acid inhibitors of MMP-13 were designed to not significantly inhibit the related MMP-1 or TNF-α converting enzyme (TACE). researchgate.net Structure-activity relationship studies on succinyl hydroxamic acids and their carboxylic acid analogues have shown that the selectivity for inhibiting MMP-2 over MMP-3 is highly dependent on the chirality of the P3' group. nih.gov This highlights the importance of stereochemistry in determining the selectivity profile of MMP inhibitors.
Contribution to Antiviral Drug Research
Derivatives of 2-oxoimidazolidine-4-carboxylic acid have been identified as a promising class of antiviral agents, particularly in the fight against the Hepatitis C virus (HCV). Research has focused on their ability to inhibit essential viral enzymes, thereby disrupting the viral life cycle.
The core structure of 2-oxoimidazolidine-4-carboxylic acid has been utilized as a surrogate for the P2 element in peptidomimetic inhibitors targeting the HCV NS3/NS4A serine protease. The NS3/NS4A protease is crucial for the proteolytic processing of the viral polyprotein, making it an attractive target for antiviral therapy. Synthetic efforts have led to the creation of a novel series of inhibitors built around this scaffold. These derivatives have demonstrated significant inhibitory activity against the viral enzyme, validating the 2-oxoimidazolidine-4-carboxylic acid core as a suitable P2 surrogate for designing potent HCV NS3 protease inhibitors.
Detailed biochemical assays have confirmed that derivatives incorporating the 2-oxoimidazolidine-4-carboxylic acid scaffold are effective inhibitors of the HCV NS3/NS4A serine protease. The inhibitory potency of these compounds has been quantified, with many derivatives exhibiting activity in the low micromolar range. X-ray crystallography studies of an inhibitor-enzyme complex have provided critical insights into the binding mode. These structural studies reveal how the inhibitor occupies the substrate-binding groove of the protease, offering a molecular basis for its inhibitory action and providing valuable information for the rational design of next-generation analogs with improved potency and selectivity.
Table 1: Inhibitory Activity of Selected 2-Oxoimidazolidine-4-carboxylic Acid Derivatives against HCV NS3 Serine Protease
| Compound ID | P6 Residue | P1 Residue | Ki (μM) |
| 15a | Boc | Cyclopropyl | 2.0 |
| 15b | Boc | n-Butyl | 1.8 |
| 15c | Boc | 1-Naphthyl | 0.8 |
| 16a | Cbz | Cyclopropyl | >10 |
| 16b | Cbz | n-Butyl | 7.0 |
Data sourced from studies on novel P2 surrogates for HCV NS3 protease inhibitors.
Impact on Neuropathic Pain Therapeutics Research
The broader class of imidazolidine (B613845) derivatives, particularly hydantoins (imidazolidine-2,4-diones), has been investigated for its potential in treating pain, including neuropathic pain. This research is partly inspired by the clinical use of phenytoin, a hydantoin derivative known to modulate voltage-gated sodium ion channels.
The mechanism of action for many hydantoin-based anticonvulsant drugs involves the modulation of voltage-gated sodium channels. pcbiochemres.comjddtonline.info Phenytoin, a well-established anticonvulsant, exerts its therapeutic effects in neuralgia by blocking the repetitive firing of action potentials, an action mediated by reducing the rate of recovery of these sodium channels from inactivation. pcbiochemres.commdpi.com While research into 2-oxoimidazolidine-4-carboxylic acid derivatives specifically for this purpose is limited, related imidazolidine-2,4-dione compounds have been designed and evaluated for anticonvulsant activity. For instance, certain hybrid compounds of imidazolidine-2,4-dione were found to weakly inhibit sodium and calcium channels. nih.gov However, in one study, these specific compounds did not show antinociceptive activity in an oxaliplatin-induced neuropathic pain model, indicating that the relationship between structure and activity is complex. nih.gov
Research into imidazolidine derivatives suggests potential antinociceptive effects that may be mediated through various pathways. Studies on certain hydantoin derivatives have shown efficacy in animal models of pain, such as the acetic acid-induced writhing test and the formalin test. jddtonline.info These findings suggest that the analgesic effects could be mediated by anti-inflammatory mechanisms rather than direct modulation of sodium channels. jddtonline.info Other research has pointed to the involvement of imidazoline receptors in pain modulation, with ligands for these receptors showing effectiveness in tonic and neuropathic pain models. researchgate.net While these findings highlight the potential of the broader imidazolidine scaffold in pain research, the specific mechanisms for (R)-2-Oxoimidazolidine-4-carboxylic acid derivatives in neuropathic pain pathways remain an area for future investigation.
Integration into Peptidomimetic Design and Synthesis
The rigid structure of the 2-oxoimidazolidine core makes it an excellent scaffold for the design of peptidomimetics—small molecules that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and bioavailability.
The (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid derivative is a structural analogue of (S)-pyroglutamic acid. mdpi.comresearchgate.net Pyroglutamic acid is a key component found at the N-terminus of several biologically important peptide hormones, including thyrotropin-releasing hormone (TRH). mdpi.comwikipedia.org By replacing natural amino acid residues with the 2-oxoimidazolidine-4-carboxylic acid scaffold, chemists can create peptide analogues with constrained conformations.
This conformational rigidity is a crucial aspect of modern drug design. A significant application of this concept has been the development of N-aminoimidazolidin-2-one (Aid) peptidomimetics. acs.orgnih.gov The Aid scaffold is synthesized by incorporating the imidazolidin-2-one ring system into a peptide sequence, which serves to rigidify the peptide backbone. acs.orgnih.gov This approach has been successfully used to control the conformation of synthetic peptides, as demonstrated in the synthesis of analogues of Growth Hormone-Releasing Peptide 6 (GHRP-6). nih.gov By systematically introducing the Aid residue, researchers can explore structure-activity relationships and stabilize specific secondary structures, such as β-turns, which are often critical for biological activity. acs.org This makes the 2-oxoimidazolidine scaffold a powerful tool for developing novel peptide-based therapeutics.
This compound as a Conformationally Constrained Amino Acid Analog
This compound serves as a conformationally constrained analog of natural amino acids, a property that is highly advantageous in the design of peptidomimetics. The incorporation of the five-membered imidazolidinone ring restricts the torsional angles of the peptide backbone, thereby reducing the conformational flexibility of the resulting molecule. This pre-organization into a more defined three-dimensional structure can lead to enhanced binding affinity and selectivity for biological targets, as the entropic penalty upon binding is minimized.
The conformational constraint is a key feature in peptide engineering. The rigid heterocyclic structure of (R)-2-oxo-1,3-oxazolidine-4-carboxylic acid, a related compound, makes it valuable as a pseudo-proline to enforce all-trans conformations in peptide backbones, which can enhance stability and modulate biological activity . Similarly, NMR studies of peptides containing an imidazolidinone moiety have shown the existence of cis/trans isomerization, a characteristic feature of proline-based peptides, further highlighting its role as a proline mimic researchgate.net.
A detailed conformational analysis of a closely related analog, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, through X-ray crystallography revealed the presence of two distinct conformers. In both conformers, the imidazolidinone ring adopts a flattened half-chair conformation. The key difference between the two lies in the orientation of the carboxylic acid substituent, which can be either pseudo-equatorial or pseudo-axial with respect to the heterocyclic ring mdpi.comresearchgate.net. These distinct conformational preferences can be exploited in the rational design of peptidomimetics with specific spatial arrangements of functional groups.
| Conformer | Carboxylic Acid Orientation | Curea (B33335)–N–C–Ccarboxyl Torsion Angle |
|---|---|---|
| 1 | pseudo-equatorial | 145.9° |
| 2 | pseudo-axial | 109.0° |
Table 1: Conformational data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a close analog of this compound, illustrating the two distinct conformers observed in the crystal structure. mdpi.comresearchgate.net
Mimicry of Natural Peptide Hormones and Bioactive Peptides (e.g., Pyroglutamic Acid Analogs)
This compound is a structural analog of (S)-pyroglutamic acid, a naturally occurring amino acid derivative that forms the N-terminus of several biologically important peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH) mdpi.comresearchgate.net. This structural similarity allows for the use of this compound as a mimic of pyroglutamic acid in the design of novel peptide hormone analogs with potentially improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation.
The replacement of the pyroglutamic acid residue with this compound can lead to peptidomimetics with altered biological activity or receptor selectivity. For instance, the angiotensin-converting enzyme (ACE) inhibitor imidapril is a precursor to and is metabolized to a derivative of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid mdpi.comresearchgate.net. Furthermore, derivatives of 2-oxo-imidazolidine-4-carboxylic acid have been investigated as potent inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme involved in tissue remodeling and diseases like osteoarthritis nih.gov. In this context, the imidazolidinone scaffold serves as a core structure for the presentation of pharmacophoric groups that interact with the enzyme's active site.
| Compound | Target | Biological Activity (IC50) |
|---|---|---|
| 4a | MMP-13 | 3 nM |
| 4h | MMP-13 | 4 nM |
Table 2: Inhibitory activity of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamide analogs against MMP-13. nih.gov
Solid-Phase Synthesis Methodologies for Imidazolidinone-Based Peptidomimetics
The incorporation of this compound and other imidazolidinone derivatives into peptide chains is often achieved using solid-phase peptide synthesis (SPPS) techniques. SPPS offers a streamlined and efficient approach for the assembly of peptidomimetics, allowing for the facile purification of intermediates and the potential for automation.
An efficient method for the solid-phase synthesis of N-terminal 4-imidazolidinone-peptide derivatives involves a benzotriazole-mediated reaction of aldehydes with resin-bound peptides researchgate.net. This approach allows for the formation of the five-membered imidazolidinone ring directly on the solid support. The secondary amine within the newly formed ring can then be acylated to enable further elongation of the peptide chain researchgate.net.
The choice of solid support (resin) and coupling reagents is crucial for the successful synthesis of imidazolidinone-based peptidomimetics. Common resins used in SPPS include Wang resin and 2-chlorotrityl chloride resin for peptides with a C-terminal carboxylic acid, and Rink amide resin for those with a C-terminal amide uci.edu. A variety of coupling reagents can be employed to facilitate the amide bond formation, with common choices including carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions. More modern and efficient coupling reagents include uronium/aminium salts like HBTU, HATU, and HCTU.
A general workflow for the solid-phase synthesis of a peptide containing an imidazolidinone moiety would involve the following steps:
Resin Selection and Swelling: Choosing an appropriate resin based on the desired C-terminal functionality and swelling it in a suitable solvent like dimethylformamide (DMF) uci.edu.
First Amino Acid Attachment: Coupling the first protected amino acid to the resin.
Deprotection: Removing the N-terminal protecting group (e.g., Fmoc) to expose the free amine for the next coupling reaction.
Coupling: Adding the next protected amino acid along with a coupling agent to form the peptide bond.
Repetitive Cycles: Repeating the deprotection and coupling steps to elongate the peptide chain.
Imidazolidinone Formation: At the desired position, reacting the N-terminal amine with an appropriate aldehyde in the presence of a mediating agent to form the imidazolidinone ring on the resin.
Chain Elongation (optional): If required, the secondary amine of the imidazolidinone can be acylated to continue peptide chain extension.
Cleavage and Deprotection: Treating the resin with a cleavage cocktail (e.g., a solution containing trifluoroacetic acid) to release the final peptidomimetic and remove any side-chain protecting groups.
Purification and Characterization: Purifying the crude product, typically by high-performance liquid chromatography (HPLC), and confirming its identity and purity using techniques like mass spectrometry and NMR.
Computational Chemistry and in Silico Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of (R)-2-Oxoimidazolidine-4-carboxylic acid, providing a basis for predicting its stability and reactivity. ekb.eg For similar heterocyclic compounds like thiazolidine-4-carboxylic acid derivatives, ab initio and DFT methods have been successfully used to calculate a variety of quantum chemical descriptors. ekb.egresearchgate.net
These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For instance, the oxygen atoms of the carbonyl and carboxyl groups are expected to be electron-rich regions (negative potential), while the hydrogen atoms on the amine and carboxyl groups are electron-poor (positive potential), indicating sites for potential hydrogen bonding. researchgate.net
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance for this compound |
|---|---|
| HOMO Energy | Indicates the molecule's ability to donate electrons; relates to its reactivity with electrophiles. |
| LUMO Energy | Indicates the molecule's ability to accept electrons; relates to its reactivity with nucleophiles. |
| HOMO-LUMO Gap | Correlates with chemical stability; a larger gap implies higher stability and lower reactivity. |
| Dipole Moment | Provides insight into the molecule's overall polarity, influencing its solubility and intermolecular interactions. |
| Atomic Charges | Predicts specific sites for electrostatic interactions, such as hydrogen bonding or interactions with metal ions. |
| MEP Map | Visualizes electron-rich and electron-poor regions, highlighting reactive sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations for Conformational Landscape Analysis and Flexibility Studies
While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations can be used to explore the conformational landscape of this compound in a simulated physiological environment, such as in a water solvent. This is particularly relevant as related structures, like (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, have been shown to exist in distinct conformations where the carboxylic acid substituent is either pseudo-equatorial or pseudo-axial relative to the ring. mdpi.comresearchgate.net
An MD simulation would track the atomic movements of the molecule over nanoseconds or longer, revealing the preferred conformations, the energy barriers between them, and the flexibility of the imidazolidinone ring. Analysis of the simulation trajectory can yield information on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions within the molecule. This understanding of molecular flexibility is crucial for predicting how the molecule might adapt its shape to fit into a biological target's binding site.
Table 2: Typical Parameters for a Molecular Dynamics Simulation Study
| Parameter | Example Specification | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | A set of parameters to calculate the potential energy of the system's atoms. |
| Solvent Model | TIP3P, SPC/E | Explicit representation of water molecules to simulate an aqueous environment. |
| System Size | Molecule in a cubic box of water (e.g., 10 Å buffer) | Ensures the molecule does not interact with its periodic images. |
| Simulation Time | 100-500 nanoseconds | The duration over which the system's dynamics are simulated to observe conformational changes. |
| Temperature & Pressure | 300 K, 1 bar | Simulates physiological conditions using thermostats and barostats (e.g., NPT ensemble). |
Molecular Docking and Ligand-Protein Interaction Studies for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. Derivatives of 2-oxoimidazolidine have been investigated as inhibitors for various enzymes. For example, 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides were designed as potent inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis. nih.gov Similarly, 2-oxoimidazolidin-4-sulfonamides have been studied as potential inhibitors of fungal CYP51, a key enzyme in sterol biosynthesis. researchgate.net
In a docking study involving this compound, the molecule would be placed into the active site of a target protein. A scoring function then evaluates thousands of possible binding poses to identify the most stable complex. The results would reveal key intermolecular interactions, such as hydrogen bonds between the ligand's carboxyl and urea (B33335) groups and amino acid residues in the protein's active site, as well as potential hydrophobic or electrostatic interactions. This information is critical for structure-based drug design and for optimizing the compound's binding affinity and selectivity.
Table 3: Potential Protein Targets and Key Predicted Interactions
| Potential Protein Target | Rationale | Key Functional Groups for Interaction | Predicted Interactions |
|---|---|---|---|
| Matrix Metalloproteinase-13 (MMP-13) | Analogs have shown potent inhibition. nih.gov | Carboxylic acid, Urea carbonyl | Hydrogen bonding with active site residues; coordination with catalytic zinc ion. |
| Fungal CYP51 | Sulfonamide derivatives are active. researchgate.net | Imidazolidinone ring, Carboxylic acid | Heme coordination; hydrogen bonding with surrounding amino acids. |
| Angiotensin-Converting Enzyme (ACE) | Related imidazolidine (B613845) derivatives are known ACE inhibitors. researchgate.net | Carboxylic acid | Ionic interactions with positively charged residues; hydrogen bonding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. The goal is to develop a mathematical model that can predict the activity of new, untested compounds. This methodology has been applied to related heterocyclic systems to predict properties like solubility and biological activity. researchgate.net For instance, a QSAR study was performed on 2-oxoimidazolidine-4-sulfonamides to create predictive models for their antifungal activity. researchgate.net
To build a QSAR model for analogs of this compound, a set of derivatives would first be synthesized and their biological activity measured. Then, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated for each molecule. Using statistical methods like multiple linear regression or machine learning algorithms, a model is constructed that links these descriptors to the observed activity. This model can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing.
Table 4: Common Molecular Descriptors for QSAR Modeling
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity. |
| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes. |
| Topological | Connectivity indices (e.g., Wiener, Randić) | Atomic connectivity and branching. |
| Hydrogen Bonding | Number of H-bond donors and acceptors | Potential for specific intermolecular interactions. |
De Novo Drug Design and Virtual Screening Applications for Novel Analog Discovery
The scaffold of this compound can serve as a starting point for the discovery of novel bioactive molecules through de novo drug design and virtual screening.
Virtual screening involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a specific biological target. In a structure-based virtual screening campaign, millions of compounds could be docked into the active site of a target protein. The top-scoring compounds, which may contain the this compound core or a similar motif, are then selected for experimental validation.
De novo drug design algorithms, on the other hand, build novel molecules from scratch. Starting with the this compound scaffold placed within a target's active site, these programs can "grow" new chemical functionalities onto the core structure. The algorithm adds fragments piece by piece, optimizing the geometry and interactions at each step to design a completely new molecule with high predicted affinity and specificity for the target. The discovery of potent MMP inhibitors through the structural modification of a related pyrrolidinone core into an imidazolidinone scaffold is an example of such a design process in action. nih.gov
Future Perspectives and Emerging Research Directions for R 2 Oxoimidazolidine 4 Carboxylic Acid
Development of Sustainable and Greener Synthetic Protocols
The increasing emphasis on environmentally responsible chemical manufacturing has spurred research into sustainable and greener synthetic methods for producing (R)-2-Oxoimidazolidine-4-carboxylic acid and its derivatives. Traditional synthetic routes often involve hazardous reagents and solvents, prompting the exploration of more eco-friendly alternatives.
A significant advancement in this area is the utilization of water as a solvent, which minimizes the use of volatile organic compounds. For instance, a patented method describes the synthesis of related multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds in water, achieving high yields and simplifying the operational process. While not directly focused on the (R)-enantiomer of 2-oxoimidazolidine-4-carboxylic acid, this approach highlights a promising green chemistry pathway.
Another avenue of research involves the use of biocatalysis and chemoenzymatic strategies. Enzymes, operating under mild conditions in aqueous environments, offer high selectivity and can reduce the need for protecting groups and harsh reagents. The development of specific enzymes for the asymmetric synthesis of this compound could provide a highly efficient and sustainable manufacturing process.
Furthermore, the exploration of recoverable and reusable catalysts is a key aspect of green synthesis. Derivatives of the core 2-oxoimidazolidine structure, such as 2-oxoimidazolidine-1,3-disulfonic acid, have been shown to act as efficient and recyclable catalysts in other chemical transformations. This suggests the potential for designing catalytic systems based on the this compound scaffold itself, contributing to more sustainable chemical processes.
| Green Chemistry Approach | Description | Potential Advantages |
| Aqueous Synthesis | Utilizing water as the primary reaction solvent. | Reduced use of volatile organic compounds (VOCs), improved safety, and simplified purification. |
| Biocatalysis | Employing enzymes to catalyze specific synthetic steps. | High stereoselectivity, mild reaction conditions, and reduced waste generation. |
| Recoverable Catalysts | Designing catalysts that can be easily separated from the reaction mixture and reused. | Lower catalyst loading, reduced cost, and minimized environmental impact. |
Discovery of Novel Biological Targets and Untapped Therapeutic Applications
While research into the biological activities of this compound is ongoing, several promising areas for therapeutic applications have emerged. Its derivatives have shown potential in targeting a range of diseases, and future research is expected to uncover new biological targets and expand its therapeutic utility.
One of the most significant findings is the identification of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent inhibitors of matrix metalloproteinase-13 (MMP-13). MMP-13 is a key enzyme involved in the degradation of collagen and is implicated in the pathogenesis of osteoarthritis and cancer. The development of selective MMP-13 inhibitors based on the this compound scaffold could lead to novel treatments for these conditions.
The broader class of 2-oxoimidazolidine derivatives has also been investigated for its antimicrobial, antiviral, and anticancer properties. While specific studies on the (R)-enantiomer are less common, the general activity of this chemical class suggests that this compound could serve as a starting point for the development of new infectious disease and oncology therapeutics.
Furthermore, a structurally related compound, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, is known to be a precursor and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril. This connection to the renin-angiotensin system suggests that derivatives of this compound could be explored for their potential in cardiovascular diseases, such as hypertension.
Future research in this area will likely involve high-throughput screening of this compound-based compound libraries against a wide array of biological targets. This could unveil novel mechanisms of action and lead to the discovery of treatments for a variety of diseases.
| Potential Therapeutic Area | Known or Hypothesized Biological Target | Rationale |
| Osteoarthritis/Cancer | Matrix Metalloproteinase-13 (MMP-13) | Derivatives have shown potent inhibitory activity against MMP-13. |
| Infectious Diseases | Various microbial enzymes and proteins | The broader class of 2-oxoimidazolidines has demonstrated antimicrobial and antiviral properties. |
| Cancer | Various oncology targets | The 2-oxoimidazolidine scaffold has been explored for its anticancer potential. |
| Cardiovascular Disease | Angiotensin-Converting Enzyme (ACE) or related targets | A structurally similar compound is a precursor to an ACE inhibitor. |
Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These computational tools can accelerate the design and optimization of new drug candidates by predicting their properties, identifying potential biological targets, and generating novel molecular structures. While specific applications of AI/ML to this compound are still in their early stages, the potential for these technologies to advance research on this compound is immense.
Furthermore, generative AI models can be employed to design novel derivatives of this compound with optimized properties. By learning from existing chemical data, these models can propose new structures that are more likely to be active against a specific biological target and possess favorable drug-like characteristics.
Structure-guided drug design, another area where AI can play a crucial role, involves using the three-dimensional structure of a target protein to design complementary ligands. AI algorithms can analyze the binding pocket of a target and suggest modifications to the this compound scaffold that would enhance its interaction and potency.
As more experimental data on this compound and its analogs become available, AI/ML models can be trained to build accurate quantitative structure-activity relationship (QSAR) models. These models will be invaluable for predicting the biological activity of new derivatives and for guiding the optimization of lead compounds.
Exploration in Advanced Materials Science or Catalyst Design
The unique structural and chemical properties of this compound also make it a candidate for applications beyond medicine, particularly in advanced materials science and catalyst design. Its chirality, rigidity, and the presence of multiple functional groups for potential polymerization or coordination make it an interesting building block for new materials.
One emerging application is its use as an additive for controlling crystal nucleation and growth. The ability to influence crystallization processes is crucial in various fields, including pharmaceuticals, electronics, and materials science. The specific stereochemistry and functional groups of this compound could allow it to act as a template or modifier in the formation of crystalline materials with desired properties.
In the realm of catalysis, the chiral nature of this compound makes it a potential scaffold for the development of asymmetric organocatalysts. Chiral carboxylic acids have gained attention as effective Brønsted acid catalysts for a variety of enantioselective transformations. By incorporating the rigid imidazolidinone ring, it may be possible to create highly selective and efficient catalysts for the synthesis of other chiral molecules.
Furthermore, the carboxylic acid and urea (B33335) functionalities of this compound could be utilized in the synthesis of novel polymers. These functional groups can participate in polymerization reactions to create polyamides, polyesters, or other polymers with unique properties conferred by the chiral, cyclic monomer. Such polymers could find applications in areas like chiral separations, biodegradable materials, and advanced coatings.
Future research in this domain will likely focus on synthesizing and characterizing new materials and catalysts derived from this compound and evaluating their performance in various applications.
Q & A
Q. Basic
- Chiral HPLC: Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers, with UV detection at 210–220 nm .
- NMR Spectroscopy: Analyze diastereomeric derivatives (e.g., Mosher’s esters) to confirm stereochemistry .
- Polarimetry: Measure optical rotation and compare to literature values for (R)-enantiomer validation .
How can researchers resolve contradictions in reported stability data of this compound under varying pH conditions?
Q. Advanced
- Systematic Stability Studies: Conduct accelerated degradation experiments (e.g., 40°C/75% RH for 1–3 months) across pH 1–13, monitoring decomposition via LC-MS .
- Kinetic Analysis: Calculate degradation rate constants (k) and identify degradation products to infer dominant degradation pathways (e.g., hydrolysis at acidic pH) .
- Cross-Validation: Compare results with structurally analogous compounds (e.g., imidazolidinones) to contextualize discrepancies .
What methodologies optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?
Q. Advanced
- Protection-Deprotection Strategies: Temporarily protect carboxylic acid groups using tert-butyl esters to prevent side reactions during cyclization .
- Catalyst Optimization: Screen palladium or copper catalysts for enantioselective steps, balancing reaction time and temperature to minimize racemization .
- In Situ Monitoring: Use FTIR or inline NMR to track reaction progress and adjust reagent stoichiometry dynamically .
How should researchers approach ecological risk assessments given the lack of ecotoxicity data for this compound?
Q. Advanced
- Read-Across Models: Use data from structurally similar compounds (e.g., imidazolidinones or carboxylic acids) to estimate persistence, bioaccumulation, and toxicity .
- QSAR Predictions: Apply quantitative structure-activity relationship models (e.g., EPA’s EPI Suite) to predict acute/chronic aquatic toxicity .
- Microcosm Studies: Evaluate biodegradability in simulated environments (e.g., OECD 301B tests) to assess potential environmental persistence .
What strategies mitigate racemization during the synthesis of this compound?
Q. Advanced
- Low-Temperature Reactions: Perform critical steps (e.g., cyclization) at ≤0°C to reduce thermal racemization .
- Chiral Catalysts: Employ asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess .
- pH Control: Maintain neutral to slightly acidic conditions to stabilize the intermediate enolate and prevent epimerization .
How can researchers validate the identity of this compound when commercial reference standards are unavailable?
Q. Advanced
- Multi-Technique Characterization: Combine H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to match spectral data with literature .
- X-ray Crystallography: Resolve crystal structures to confirm absolute configuration and compare with Cambridge Structural Database entries .
- Cross-Laboratory Collaboration: Share samples with independent labs for reproducibility testing .
What experimental designs address discrepancies in reported solubility data for this compound?
Q. Advanced
- Solvent Screening: Systematically test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric or UV-Vis methods .
- Temperature-Dependent Studies: Measure solubility at 10–50°C to construct van’t Hoff plots and calculate thermodynamic parameters (ΔH, ΔS) .
- Co-Solvent Blends: Explore co-solvent systems (e.g., water-ethanol) to enhance solubility for biological assays .
How should researchers handle conflicting data on the compound’s reactivity with amines or oxidizing agents?
Q. Advanced
- Controlled Reactivity Assays: Conduct small-scale reactions with model amines (e.g., benzylamine) or oxidizers (e.g., HO) under inert atmospheres, monitoring via TLC or GC-MS .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict reaction pathways and identify plausible intermediates .
- Peer Review: Publish conflicting data with detailed experimental conditions to facilitate community-driven resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
